N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Drug Discovery and Development
- The identification of novel, potent, and selective inhibitors for therapeutic targets such as NF-κB inducing kinase (NIK) illustrates the potential of pyrimidine derivatives in treating diseases like psoriasis. These compounds, including 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol, have shown effectiveness in preclinical models, providing a foundation for the development of new treatments (Zhu et al., 2020).
Anticonvulsant Activity
- Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has unveiled new potential anticonvulsant agents. These compounds combine elements of known antiepileptic drugs (AEDs), showing broad spectra of activity in preclinical seizure models, highlighting the utility of pyrimidine derivatives in epilepsy treatment (Kamiński et al., 2015).
Cancer Research
- The development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers has been advanced by the synthesis of pyrimidone indoline amide derivatives. These compounds, including 2-[2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one, have demonstrated significant in vivo activity in cancer models, underscoring the role of pyrimidine derivatives in oncology (Certal et al., 2014).
Antimicrobial and Analgesic Activities
- Novel pyrimidine derivatives have been synthesized and evaluated for their analgesic and antimicrobial activities. Compounds like 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one have shown significant effects, offering potential for the development of new analgesic and antimicrobial agents (Chaudhary et al., 2012).
Neurological Disorders
- The synthesis and evaluation of benzothiazol-2-yl amides as anticonvulsant and neuroprotective agents highlight the therapeutic potential of pyrimidine derivatives in neurological conditions. Compounds such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide have demonstrated effective anticonvulsant activities with promising neuroprotective effects, offering insights into the treatment of neurological disorders (Hassan et al., 2012).
作用機序
Target of Action
The primary targets of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by binding to the active sites of iNOS and COX-2 . Molecular docking studies have shown that the compound forms hydrophobic interactions with these active sites . This interaction inhibits the enzymatic activity of iNOS and COX-2, thereby reducing the production of NO and PGs .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in the inflammatory response . Specifically, it reduces the production of NO and PGs, which are key mediators of inflammation . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .
Pharmacokinetics
The compound’s ability to bind to the active sites of iNOS and COX-2 suggests that it can effectively reach its targets in the body .
Result of Action
The result of this compound’s action is a reduction in the inflammatory response . By inhibiting the production of NO and PGs, the compound decreases the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .
Action Environment
While specific information on how environmental factors influence the action, efficacy, and stability of this compound is not available in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity of drugs
生化学分析
Biochemical Properties
N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It forms hydrophobic interactions with the active sites of these enzymes, inhibiting their activity and thereby reducing the inflammatory response .
Cellular Effects
In macrophage cells stimulated by lipopolysaccharide (LPS), this compound has been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 at both the mRNA and protein levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of iNOS and COX-2, inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators such as NO, thereby inhibiting the inflammatory response .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to have a significant anti-inflammatory effect in LPS-stimulated macrophage cells .
Metabolic Pathways
It is known to interact with enzymes involved in the inflammatory response, such as iNOS and COX-2 .
Subcellular Localization
The information provided here is based on the current available literature .
特性
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-15(14-6-4-3-5-7-14)18(23)21-16-12-17(20-13-19-16)22-8-10-24-11-9-22/h3-7,12-13,15H,2,8-11H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBRRZXMSFXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。